Cas no 57001-43-1 (2H-Isoindole-2-propanethioamide, 1,3-dihydro-1,3-dioxo-)

2H-Isoindole-2-propanethioamide, 1,3-dihydro-1,3-dioxo- structure
57001-43-1 structure
Nome del prodotto:2H-Isoindole-2-propanethioamide, 1,3-dihydro-1,3-dioxo-
Numero CAS:57001-43-1
MF:C11H10N2O2S
MW:234.274301052094
MDL:MFCD02932980
CID:1601264
PubChem ID:969678

2H-Isoindole-2-propanethioamide, 1,3-dihydro-1,3-dioxo- Proprietà chimiche e fisiche

Nomi e identificatori

    • 2H-Isoindole-2-propanethioamide, 1,3-dihydro-1,3-dioxo-
    • 3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propanethioamide
    • Propanethioamide, 3-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-
    • 57001-43-1
    • 3-(1,3-dioxoisoindol-2-yl)propanethioamide
    • CS-0117088
    • SR-01000268333-1
    • 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanethioamide
    • Oprea1_625970
    • HMS1591G18
    • ALBB-029929
    • MFCD02932980
    • VU0048014-1
    • EN300-55131
    • F3284-7348
    • SR-01000268333
    • LS-10702
    • G19758
    • 3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propanethioamide #
    • 3-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-thiopropionamide
    • 3-(1,3-dioxoisoindolin-2-yl)propanethioamide
    • AKOS000191924
    • SCHEMBL6988795
    • 3-phthalimidopropanethioamide
    • MDL: MFCD02932980
    • Inchi: InChI=1S/C11H10N2O2S/c12-9(16)5-6-13-10(14)7-3-1-2-4-8(7)11(13)15/h1-4H,5-6H2,(H2,12,16)
    • Chiave InChI: DJQBXHATCJIPIV-UHFFFAOYSA-N
    • Sorrisi: O=C1N(CCC(N)=S)C(C2=CC=CC=C12)=O

Proprietà calcolate

  • Massa esatta: 234.0464
  • Massa monoisotopica: 234.046
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 16
  • Conta legami ruotabili: 3
  • Complessità: 319
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 0.9
  • Superficie polare topologica: 95.5Ų

Proprietà sperimentali

  • Densità: 1.4±0.1 g/cm3
  • Punto di fusione: 186-188 °CEnamineEN300-55131
  • Punto di ebollizione: 416.8±47.0 °C at 760 mmHg
  • Punto di infiammabilità: 205.9±29.3 °C
  • PSA: 63.4
  • Pressione di vapore: 0.0±1.0 mmHg at 25°C

2H-Isoindole-2-propanethioamide, 1,3-dihydro-1,3-dioxo- Informazioni sulla sicurezza

2H-Isoindole-2-propanethioamide, 1,3-dihydro-1,3-dioxo- Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
abcr
AB418195-500 mg
3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propanethioamide
57001-43-1
500MG
€254.60 2023-02-19
Chemenu
CM415654-1g
3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanethioamide
57001-43-1 95%+
1g
$326 2022-08-31
Enamine
EN300-55131-1.0g
3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanethioamide
57001-43-1 95%
1g
$214.0 2023-04-26
Enamine
EN300-55131-0.05g
3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanethioamide
57001-43-1 95%
0.05g
$50.0 2023-04-26
1PlusChem
1P00JIQ2-250mg
3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanethioamide
57001-43-1 95%
250mg
$188.00 2023-12-16
A2B Chem LLC
AJ09930-1g
3-(1,3-Dioxo-2,3-dihydro-1h-isoindol-2-yl)propanethioamide
57001-43-1 95%
1g
$261.00 2024-04-19
A2B Chem LLC
AJ09930-100mg
3-(1,3-Dioxo-2,3-dihydro-1h-isoindol-2-yl)propanethioamide
57001-43-1 95%
100mg
$114.00 2024-04-19
1PlusChem
1P00JIQ2-5g
3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanethioamide
57001-43-1 95%
5g
$1161.00 2023-12-16
A2B Chem LLC
AJ09930-500mg
3-(1,3-Dioxo-2,3-dihydro-1h-isoindol-2-yl)propanethioamide
57001-43-1 95%
500mg
$211.00 2024-04-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1187728-100mg
3-(1,3-Dioxo-1,3-dihydro-2h-isoindol-2-yl)propanethioamide
57001-43-1 95%
100mg
¥2019.00 2024-05-08

2H-Isoindole-2-propanethioamide, 1,3-dihydro-1,3-dioxo- Letteratura correlata

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:57001-43-1)2H-Isoindole-2-propanethioamide, 1,3-dihydro-1,3-dioxo-
A1163856
Purezza:99%
Quantità:5g
Prezzo ($):356.0